Cas no 2090914-26-2 (7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole)
![7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole structure](https://www.kuujia.com/scimg/cas/2090914-26-2x500.png)
7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties
Names and Identifiers
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- 2090914-26-2
- AKOS026725777
- 7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole
- F2198-8079
- 7-(chloromethyl)-1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole
- 1H-Imidazo[1,2-b]pyrazole, 7-(chloromethyl)-1-cyclopentyl-6-methyl-
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- Inchi: 1S/C12H16ClN3/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3
- InChI Key: PVOYUZCXLSZART-UHFFFAOYSA-N
- SMILES: ClCC1C(C)=NN2C=CN(C2=1)C1CCCC1
Computed Properties
- Exact Mass: 237.1032752g/mol
- Monoisotopic Mass: 237.1032752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 22.2Ų
Experimental Properties
- Density: 1.35±0.1 g/cm3(Predicted)
- pka: 4.32±0.40(Predicted)
7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C280951-100mg |
7-(chloromethyl)-1-cyclopentyl-6-methyl-1h-imidazo[1,2-b]pyrazole |
2090914-26-2 | 100mg |
$ 160.00 | 2022-04-01 | ||
Life Chemicals | F2198-8079-5g |
7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole |
2090914-26-2 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
Life Chemicals | F2198-8079-0.25g |
7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole |
2090914-26-2 | 95%+ | 0.25g |
$597.0 | 2023-09-06 | |
Life Chemicals | F2198-8079-10g |
7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole |
2090914-26-2 | 95%+ | 10g |
$2785.0 | 2023-09-06 | |
Life Chemicals | F2198-8079-2.5g |
7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole |
2090914-26-2 | 95%+ | 2.5g |
$1326.0 | 2023-09-06 | |
TRC | C280951-500mg |
7-(chloromethyl)-1-cyclopentyl-6-methyl-1h-imidazo[1,2-b]pyrazole |
2090914-26-2 | 500mg |
$ 615.00 | 2022-04-01 | ||
Life Chemicals | F2198-8079-1g |
7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole |
2090914-26-2 | 95%+ | 1g |
$663.0 | 2023-09-06 | |
TRC | C280951-1g |
7-(chloromethyl)-1-cyclopentyl-6-methyl-1h-imidazo[1,2-b]pyrazole |
2090914-26-2 | 1g |
$ 955.00 | 2022-04-01 | ||
Life Chemicals | F2198-8079-0.5g |
7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole |
2090914-26-2 | 95%+ | 0.5g |
$629.0 | 2023-09-06 |
7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole Related Literature
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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3. Book reviews
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Additional information on 7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole
Introduction to 7-(Chloromethyl)-1-Cyclopentyl-6-Methyl-1H-Imidazo[1,2-b]Pyrazole (CAS No. 2090914-26-2)
7-(Chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS No. 2090914-26-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazopyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, and recent research findings related to this compound.
The chemical structure of 7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole is characterized by a central imidazopyrazole core with a chloromethyl substituent at the 7-position and a cyclopentyl group at the 1-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The chloromethyl group is particularly noteworthy as it can undergo various chemical reactions, such as nucleophilic substitution and coupling reactions, making it a versatile building block in organic synthesis.
Recent studies have focused on the synthesis and optimization of 7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole. One notable method involves the reaction of 6-methyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole with chloromethyl methyl ether in the presence of a suitable base. This approach has been shown to yield high purity and yield of the target compound. Another synthetic route involves the use of transition metal-catalyzed cross-coupling reactions, which offer improved efficiency and scalability for large-scale production.
In terms of biological activity, 7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole has demonstrated promising results in various preclinical studies. Research conducted by a team at the University of California has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, studies have indicated that it has potential antiviral activity against several RNA viruses, including influenza and coronaviruses.
The anticancer properties of 7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole have also been explored. In vitro assays have revealed that it can induce apoptosis in various cancer cell lines, particularly those derived from lung and breast cancers. Mechanistic studies suggest that this compound targets multiple signaling pathways involved in cell proliferation and survival, making it a promising candidate for further development as an anticancer agent.
Beyond its direct therapeutic applications, 7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole has also been utilized as a tool compound in chemical biology research. Its ability to modulate specific protein-protein interactions has made it valuable for investigating cellular processes and identifying novel drug targets. For instance, recent work has shown that this compound can disrupt the interaction between certain transcription factors and their coactivators, leading to altered gene expression patterns in cells.
In conclusion, 7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS No. 2090914-26-2) is a multifaceted compound with significant potential in medicinal chemistry and drug discovery. Its unique chemical structure and diverse biological activities make it an exciting area of ongoing research. As more studies are conducted to elucidate its mechanisms of action and optimize its properties for therapeutic use, this compound is likely to play an increasingly important role in the development of new treatments for various diseases.
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